4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a difluorophenyl group
Preparation Methods
The synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring, which is a key component of the compound. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents, leading to diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Chemical Reactions Analysis
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide can undergo several types of chemical reactions:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring and the difluorophenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide include other 1,2,4-oxadiazole derivatives such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole ring but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C18H20F2N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C18H20F2N4O2/c19-13-3-4-14(20)15(10-13)21-18(25)24-7-5-11(6-8-24)9-16-22-17(23-26-16)12-1-2-12/h3-4,10-12H,1-2,5-9H2,(H,21,25) |
InChI Key |
RWZJDGNNNXMSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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